

"Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride molecular weight"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride*

Cat. No.: *B1356336*

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Technical Guide: Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key physicochemical properties, a representative synthetic protocol, and a generalized workflow for its preparation, tailored for professionals in the field of chemical and pharmaceutical research.

Core Physicochemical Data

The essential quantitative data for **Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride** are summarized in the table below. This information is critical for experimental design, analytical characterization, and computational modeling.

Property	Value	Reference
Molecular Weight	177.58892 g/mol	[1]
Molecular Formula	C ₅ H ₈ ClN ₃ O ₂	[1]
CAS Number	27116-93-4	[1]
Monoisotopic Mass	177.0305042 Da	[1]
Topological Polar Surface Area	81 Å ²	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazole derivatives is a well-established area of heterocyclic chemistry, often serving as key intermediates in the development of bioactive molecules.[2] The following protocol is a representative method for the synthesis of a related compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, which illustrates the core chemical transformations involved.

Representative Protocol: Synthesis of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[3]

This procedure details a multi-step synthesis starting from ethyl cyanoacetate.

Materials:

- Potassium hydroxide (KOH)
- Acetonitrile (MeCN)
- Ethyl cyanoacetate

- Carbon disulfide (CS_2)
- Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol (EtOH)

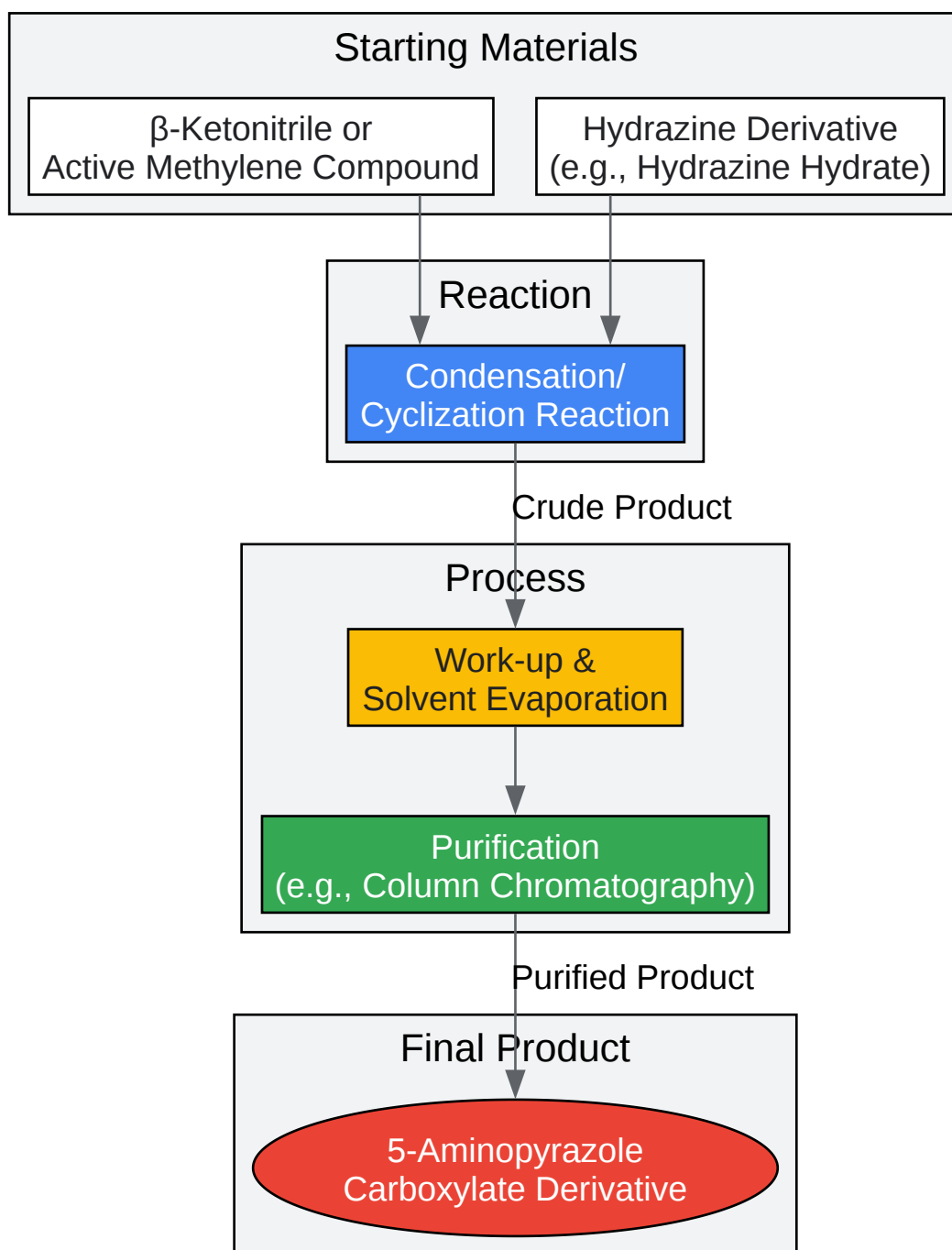
Procedure:

- Preparation of the Ketene Dithioacetal Intermediate:
 - A solution of potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 ml) is prepared in a round-bottomed flask and cooled in an ice bath to 273 K.
 - Ethyl cyanoacetate (22.7 g, 0.2 mol) is added gradually to the cooled solution via a dropping funnel.
 - After stirring for 30 minutes at 273 K, carbon disulfide (15.2 g, 0.2 mol) is added while maintaining vigorous stirring.
 - The mixture is stirred for an additional hour, after which dimethyl sulfate (50.4 g, 0.4 mol) is added through the dropping funnel. The reaction is then left to proceed overnight.
 - The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
- Cyclization to Form the Pyrazole Ring:
 - The crude intermediate from the previous step is dissolved in ethanol (50 ml).
 - Hydrazine hydrate (12.5 g, 0.2 mol) is added to the solution via a dropping funnel.
 - The resulting solution is evaporated in vacuo to yield the crude product.
 - Purification is achieved through column chromatography to afford the final product, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of 5-aminopyrazole esters, a common structural motif in medicinal chemistry. This process typically involves the reaction of a β -ketonitrile or a related active methylene compound with a hydrazine derivative.

Generalized Synthesis of 5-Aminopyrazole Carboxylates



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Caption: A diagram illustrating the generalized synthetic workflow for 5-aminopyrazole carboxylates.

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References

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- To cite this document: BenchChem. ["Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride molecular weight"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356336#methyl-4-amino-1h-pyrazole-5-carboxylate-hydrochloride-molecular-weight]

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